molecular formula C15H12N4O3 B5836799 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide

Cat. No. B5836799
M. Wt: 296.28 g/mol
InChI Key: QJEAKBSMSXIEMH-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFA is a synthetic compound that belongs to the family of benzoxazole derivatives. It has been found to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Scientific Research Applications

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has been extensively studied for its potential applications in various fields of research. In the field of cancer research, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has also been shown to enhance the efficacy of chemotherapy drugs when used in combination. In addition, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has also been studied for its antiviral properties, particularly against the hepatitis C virus.

Mechanism of Action

The mechanism of action of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has been found to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is involved in the folding and stabilization of various client proteins, including many oncogenic proteins. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in the inhibition of cancer cell growth. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has also been found to inhibit the activity of several kinases, including Akt and MAPK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has been found to have various biochemical and physiological effects on cells and tissues. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is believed to be due to the inhibition of Hsp90 and other signaling pathways. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed. This is important in cancer research, as tumors require a blood supply to grow and spread. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has also been found to possess anti-inflammatory properties, which may be due to its ability to inhibit the activity of various enzymes and cytokines involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has also been extensively studied, which means that there is a large body of literature on its properties and potential applications. However, there are also some limitations to the use of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide in lab experiments. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide has been found to be cytotoxic at high concentrations, which means that care must be taken when using it in cell-based assays. In addition, the mechanism of action of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide research. One area of research is the development of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide analogs with improved properties, such as increased potency and decreased toxicity. Another area of research is the identification of new targets for N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide, which may lead to the discovery of new applications for this compound. In addition, the use of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide in combination with other drugs or therapies is an area of research that holds promise for improving the efficacy of cancer treatments. Finally, the development of new methods for the synthesis of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide may lead to more efficient and cost-effective production of this compound.

Synthesis Methods

The synthesis of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide involves a multi-step process that requires specific reagents and conditions. The first step involves the condensation of 2-aminophenol with salicylaldehyde to form 2-hydroxy-1,3-benzoxazole. This intermediate is then reacted with 2-furoyl chloride to form N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide. The purity of the final product can be improved by recrystallization from an appropriate solvent.

properties

IUPAC Name

(E)-N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c16-14(18-13(20)8-7-10-4-3-9-21-10)19-15-17-11-5-1-2-6-12(11)22-15/h1-9H,(H3,16,17,18,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEAKBSMSXIEMH-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/N=C(\N)/NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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